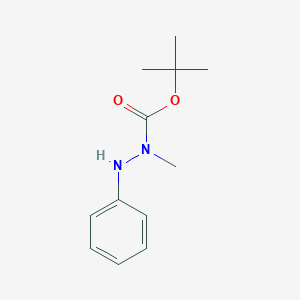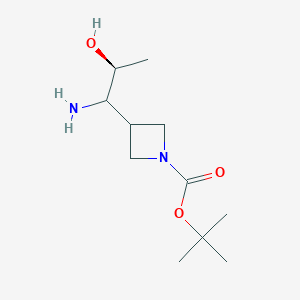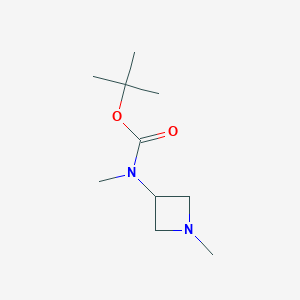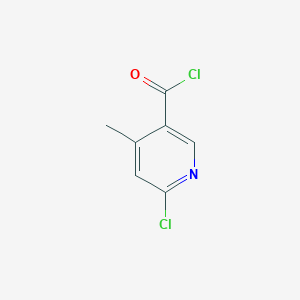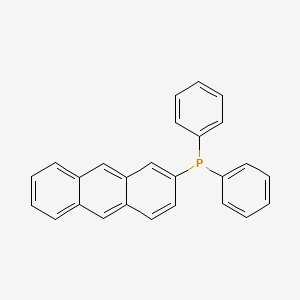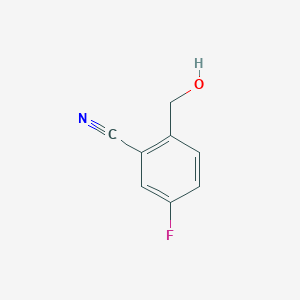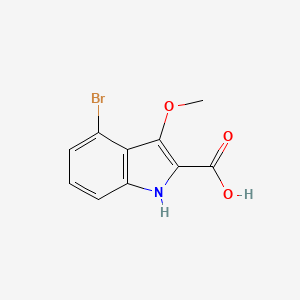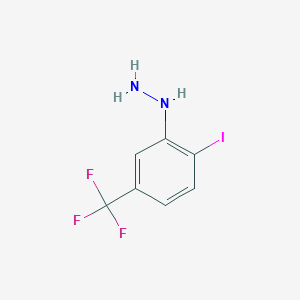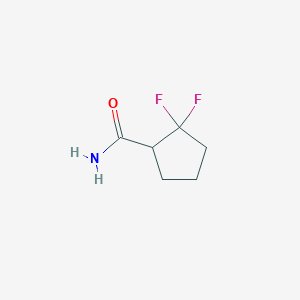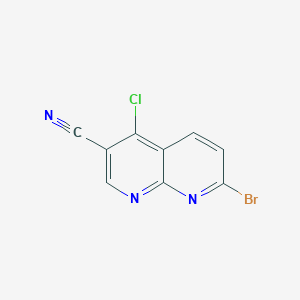
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol is a synthetic organic compound that features a pyrazine ring substituted with an amino group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring is constructed through cyclization reactions.
Introduction of Amino and Chlorine Groups: The amino and chlorine groups are introduced via substitution reactions, often using reagents like ammonia and chlorinating agents.
Addition of the But-3-yn-2-ol Moiety: The final step involves the addition of the but-3-yn-2-ol group through coupling reactions, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The amino and chlorine groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The but-3-yn-2-ol moiety can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-6-chloropyrazine: Lacks the but-3-yn-2-ol group, making it less versatile in reactions.
2-Methylbut-3-yn-2-ol: Lacks the pyrazine ring, limiting its applications in medicinal chemistry.
4-(3-Amino-6-chloropyridin-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with a pyridine ring instead of pyrazine, affecting its chemical properties and reactivity.
Uniqueness
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol is unique due to the combination of the pyrazine ring with the but-3-yn-2-ol moiety, providing a versatile scaffold for further functionalization and applications in various fields.
Propriétés
Formule moléculaire |
C9H10ClN3O |
|---|---|
Poids moléculaire |
211.65 g/mol |
Nom IUPAC |
4-(3-amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H10ClN3O/c1-9(2,14)4-3-6-8(11)12-5-7(10)13-6/h5,14H,1-2H3,(H2,11,12) |
Clé InChI |
BYJZNQOFAVDPJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=NC(=CN=C1N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



